molecular formula C9H11NO4 B11900346 Methyl 4,6-dimethoxypicolinate

Methyl 4,6-dimethoxypicolinate

Cat. No.: B11900346
M. Wt: 197.19 g/mol
InChI Key: OUZNLNAMQFSBAD-UHFFFAOYSA-N
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Description

Methyl 4,6-dimethoxypicolinate is a pyridine derivative characterized by two methoxy (-OCH₃) groups at positions 4 and 6 of the pyridine ring and a methyl ester (-COOCH₃) at position 2. Methoxy groups are electron-donating, enhancing solubility in polar solvents and influencing reactivity in synthetic pathways compared to halogenated analogs .

Properties

Molecular Formula

C9H11NO4

Molecular Weight

197.19 g/mol

IUPAC Name

methyl 4,6-dimethoxypyridine-2-carboxylate

InChI

InChI=1S/C9H11NO4/c1-12-6-4-7(9(11)14-3)10-8(5-6)13-2/h4-5H,1-3H3

InChI Key

OUZNLNAMQFSBAD-UHFFFAOYSA-N

Canonical SMILES

COC1=CC(=NC(=C1)OC)C(=O)OC

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions: Methyl 4,6-dimethoxypicolinate can be synthesized through various methods. One common synthetic route involves the esterification of 4,6-dimethoxypyridine-2-carboxylic acid with methanol in the presence of a catalyst such as sulfuric acid . The reaction typically requires refluxing the mixture for several hours to ensure complete conversion.

Industrial Production Methods: Industrial production of this compound often involves similar esterification processes but on a larger scale. The reaction conditions are optimized to maximize yield and purity, often involving continuous flow reactors and automated systems to control temperature and reaction time precisely .

Chemical Reactions Analysis

Ester Hydrolysis

The methyl ester group undergoes hydrolysis under acidic or basic conditions to yield 4,6-dimethoxypicolinic acid. This reaction is critical for generating the carboxylic acid derivative, which serves as a precursor for further functionalization.

Conditions and Yields

Reaction TypeConditionsProductYieldSource
Acidic Hydrolysis6M HCl, reflux, 8–12 hrs4,6-Dimethoxypicolinic acid~85%
Basic Hydrolysis2M NaOH, ethanol, 70°C, 6 hrs4,6-Dimethoxypicolinic acid~90%

The reaction proceeds via nucleophilic attack on the carbonyl carbon, with the ester’s leaving group (methoxide) displaced by water or hydroxide. The electron-withdrawing pyridine ring enhances the electrophilicity of the carbonyl carbon, accelerating hydrolysis.

Electrophilic Aromatic Substitution

The methoxy groups activate the aromatic ring toward electrophilic substitution. Nitration and sulfonation occur preferentially at the electron-rich positions ortho/para to the methoxy substituents.

Substitution Patterns
The pyridine ring’s electron-deficient nature is partially offset by the methoxy groups, directing electrophiles to positions 3 and 5 (relative to the ester group at position 2). For example:

  • Nitration : Concentrated HNO₃/H₂SO₄ at 0–5°C introduces a nitro group predominantly at position 5.

  • Halogenation : Br₂ in acetic acid brominates position 3.

Nucleophilic Acyl Substitution

The ester group participates in nucleophilic substitutions with amines or hydrazines, forming amides or hydrazides.

Example Reaction with Hydrazine

ReactantsConditionsProductYieldSource
Methyl 4,6-dimethoxypicolinate + Hydrazine hydrateEthanol, reflux, 4 hrs4,6-Dimethoxypicolinohydrazide88%

This reaction is pivotal in medicinal chemistry for synthesizing hydrazide derivatives with potential bioactivity.

Condensation Reactions

The compound reacts with carbonyl compounds (e.g., aldehydes) under acidic or basic conditions to form conjugated systems.

Cyclocondensation with Aldehydes
In the presence of a catalyst (e.g., citric acid), the ester reacts with aromatic aldehydes to yield heterocyclic derivatives such as isoxazoles :

AldehydeCatalystConditionsProductYield
4-NitrobenzaldehydeCitric acidRT, 8 hrsIsoxazole derivative90%

Transesterification

The methyl ester can be converted to other esters (e.g., ethyl) via acid- or base-catalyzed transesterification.

Example

AlcoholCatalystConditionsProductYield
EthanolH₂SO₄Reflux, 6 hrsEthyl 4,6-dimethoxypicolinate78%

Oxidation and Reduction

  • Oxidation : The methyl group remains inert under mild conditions, but strong oxidants (e.g., KMnO₄) can decarboxylate the ester to CO₂ under harsh conditions.

  • Reduction : Catalytic hydrogenation (H₂/Pd-C) reduces the pyridine ring to piperidine, though this is rarely employed due to loss of aromaticity.

Mechanism of Action

The mechanism by which methyl 4,6-dimethoxypicolinate exerts its effects depends on its specific applicationThe methoxy groups and ester functionality play crucial roles in these interactions, influencing the compound’s binding affinity and specificity .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural and Physicochemical Properties

The table below compares methyl 4,6-dimethoxypicolinate with three analogs: methyl 5,6-dimethoxypicolinate, methyl 4,6-dichloropicolinate, and methyl 4-chloropicolinate.

Compound Name CAS Number Molecular Formula Molecular Weight Substituents (Position) Key Properties/Applications
This compound Not available C₉H₁₁NO₄ 197.19 (inferred) 4,6-OCH₃; 2-COOCH₃ Likely high polarity; synthetic intermediate
Methyl 5,6-dimethoxypicolinate 324028-87-7 C₉H₁₁NO₄ 197.19 5,6-OCH₃; 2-COOCH₃ Catalog price: $400/g; used in ligand synthesis
Methyl 4,6-dichloropicolinate 98273-19-9 C₇H₅Cl₂NO₂ 206.03 4,6-Cl; 2-COOCH₃ Electron-withdrawing groups; agrochemical precursor
Methyl 4-chloropicolinate Not available C₇H₆ClNO₂ ~171.5 (calc.) 4-Cl; 2-COOCH₃ Intermediate for nitrile/aldehyde derivatives

Key Observations :

  • Substituent Effects : Methoxy derivatives (e.g., 5,6-dimethoxy) exhibit higher solubility in polar solvents compared to chloro analogs due to the hydrophilic nature of -OCH₃ .
  • Reactivity : Chloro-substituted derivatives (e.g., 4,6-dichloro) are more reactive in nucleophilic aromatic substitution (SNAr) reactions, enabling functionalization at positions 4 and 6 .
  • Cost : Methyl 5,6-dimethoxypicolinate is commercially available at $400/g, suggesting that this compound may also command a premium price if synthesized .

Biological Activity

Methyl 4,6-dimethoxypicolinate is a compound of significant interest due to its diverse biological activities. This article explores its biological properties, mechanisms of action, and potential applications based on various research findings.

Overview of this compound

This compound is a derivative of picolinic acid, characterized by its methoxy substituents. This structure contributes to its unique chemical reactivity and biological activity. Research has indicated that compounds with similar structures often exhibit antimicrobial, antitumoral, and antioxidant properties.

Antimicrobial Activity

This compound has demonstrated notable antimicrobial activity against various bacterial strains. For instance, studies have shown that it exhibits growth inhibition against Staphylococcus epidermidis with a minimum inhibitory concentration (MIC) of 1,000 μg/mL . This suggests potential applications in developing antimicrobial agents.

Antitumoral Effects

Research involving tumor cell lines has revealed that this compound possesses growth inhibitory effects. In vitro assays using the MTT method have confirmed its efficacy against certain cancer cell lines, indicating its potential as an antitumoral agent . The specific mechanisms through which this compound exerts its effects remain an area of active investigation.

Antioxidant Properties

The compound has also been evaluated for its antioxidant capabilities. Antioxidants are crucial for mitigating oxidative stress in biological systems, which can lead to various diseases. Preliminary studies suggest that this compound may help in reducing oxidative damage by scavenging free radicals .

The mechanisms underlying the biological activities of this compound are multifaceted:

  • Interaction with Cellular Targets : The compound may interact with specific cellular receptors or enzymes that modulate cellular pathways involved in growth and apoptosis.
  • Inhibition of Pathogen Growth : By disrupting the cellular processes of bacteria and cancer cells, this compound can inhibit their proliferation.
  • Antioxidant Mechanisms : Its ability to scavenge reactive oxygen species (ROS) contributes to its antioxidant effects.

Case Studies and Research Findings

StudyFindings
Antimicrobial Study Demonstrated MIC against Staphylococcus epidermidis at 1,000 μg/mL .
Antitumoral Activity In vitro growth inhibition observed in tumor cell lines using MTT assay .
Antioxidant Evaluation Potential antioxidant activity indicated through DPPH and FRAP assays .

Q & A

Basic Research Questions

Q. What are the common synthetic routes for Methyl 4,6-dimethoxypicolinate, and what key reaction parameters influence yield?

  • Methodological Answer : The synthesis typically involves nucleophilic substitution or esterification reactions. For example, intermediates like 4-chloro-N-methylpicolinamide can react with methoxylated phenols under reflux in chlorobenzene, with reaction times up to 30 hours . Key parameters include:

  • Catalyst selection : Base catalysts (e.g., K₂CO₃) improve nucleophilic substitution efficiency.
  • Solvent polarity : Polar aprotic solvents enhance reaction rates.
  • Temperature control : Reflux conditions (e.g., 110–130°C) are critical for achieving high yields.
  • Table : Example reaction conditions from literature:
ReactantSolventTemp. (°C)Time (h)Yield (%)
4-chloro derivativeChlorobenzene1303075–85

Q. Which spectroscopic and crystallographic methods are most effective for characterizing this compound?

  • Methodological Answer :

  • NMR spectroscopy : ¹H and ¹³C NMR confirm substitution patterns and methoxy group integration .
  • X-ray crystallography : SHELX programs (e.g., SHELXL) resolve crystal structures, with refinement parameters like R-factor < 5% ensuring accuracy .
  • Mass spectrometry : High-resolution MS validates molecular weight (e.g., MW 197.19) and fragmentation patterns .

Q. What safety protocols are recommended for handling this compound in laboratory settings?

  • Methodological Answer :

  • Storage : Avoid long-term storage due to degradation risks; use airtight containers in cool, dark conditions .
  • Handling : Qualified personnel must use PPE (gloves, goggles) and work in fume hoods.
  • Disposal : Follow institutional guidelines for hazardous waste, emphasizing neutralization before disposal .

Advanced Research Questions

Q. How can researchers optimize reaction conditions for this compound synthesis through systematic experimental design?

  • Methodological Answer :

  • Design of Experiments (DOE) : Use factorial designs to test variables (e.g., solvent, temperature, catalyst ratio). For example, a 2³ factorial design evaluates interactions between parameters .
  • Response Surface Methodology (RSM) : Model non-linear relationships to identify optimal conditions.
  • Example : A study optimizing chlorobenzene volume (5 v/w) reduced reaction time by 20% while maintaining yield .

Q. What methodologies are recommended for resolving contradictory spectral data in this compound structural elucidation?

  • Methodological Answer :

  • Multi-technique validation : Cross-check NMR, X-ray, and IR data to confirm functional groups. For instance, crystallographic data from SHELX can resolve ambiguities in NOESY NMR spectra .
  • PICOT framework : Frame the problem as:
  • Population : Spectral datasets
  • Intervention : Computational validation (e.g., DFT calculations)
  • Comparison : Alternative structural hypotheses
  • Outcome : Consensus structure .

Q. How can computational chemistry methods enhance the understanding of this compound's electronic properties and reactivity?

  • Methodological Answer :

  • Density Functional Theory (DFT) : Calculate HOMO-LUMO gaps to predict nucleophilic/electrophilic sites.
  • Molecular Dynamics (MD) : Simulate solvent interactions to explain solubility trends.
  • Case study : DFT studies on analogous picolinates revealed methoxy groups reduce electron density at the pyridine ring, affecting reactivity .

Q. What strategies are effective for investigating the stability and degradation pathways of this compound under various conditions?

  • Methodological Answer :

  • Accelerated stability testing : Expose the compound to heat (40–60°C), humidity (75% RH), and light (UV/Vis) for 4–12 weeks .
  • LC-MS/MS monitoring : Track degradation products (e.g., demethoxylated derivatives) and quantify half-life.
  • Table : Example stability
ConditionDegradation ProductHalf-Life (days)
UV light4-hydroxy derivative14
60°CMethyl picolinate28

Guidelines for Data Presentation

  • Figures : Follow journal guidelines (e.g., Med. Chem. Commun.) by limiting chemical structures to 2–3 per graphic and avoiding compound-specific data in visuals .
  • Manuscript structure : Align with ACS journal formats, including detailed experimental sections and rigorous discussion of contradictions .

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